Technical Guide: Physicochemical Properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Technical Guide: Physicochemical Properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains largely unavailable. A putative CAS Number has been identified as 167423-93-0 [1]. This document summarizes the available information for the target compound and provides data for structurally similar compounds to offer comparative insights. General experimental protocols for determining the physical properties of esters are also detailed. Due to the absence of specific data in published literature, a diagram for a signaling pathway or experimental workflow directly involving 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate could not be generated. Instead, a general workflow for the utilization of N-Boc protected piperidine derivatives in drug discovery is presented.
Introduction to 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate, also known as N-Boc-2-methoxycarbonylpiperidine or N-Boc-pipecolic acid methyl ester, is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The piperidine scaffold is a common motif in many biologically active compounds. The ability to selectively functionalize the C-2 position makes this compound a useful chiral building block in drug discovery and medicinal chemistry.
Physicochemical Properties
Table 1: Physical Properties of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate and Related Compounds
| Property | 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate (Target Compound) | 1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | N-Boc-Piperidine-4-carboxylic acid methyl ester | 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid |
| CAS Number | 167423-93-0[1] | 81357-18-8 | 124443-68-1 | 746658-74-2[2] |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₂H₁₉NO₅ | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄[2] |
| Molecular Weight | 257.33 g/mol | 257.28 g/mol | 243.30 g/mol | 243.30 g/mol [2] |
| Melting Point | Data not available | Data not available | 33.0 to 37.0 °C[3] | Data not available |
| Boiling Point | Data not available | Data not available | Predicted: 307.4 ± 35.0 °C[3] | Data not available |
| Density | Data not available | Data not available | Predicted: 1.094 ± 0.06 g/cm³[3] | Data not available |
| Solubility | Expected to be soluble in organic solvents. | Data not available | Insoluble in water; soluble in organic solvents.[3] | Data not available |
Experimental Protocols for Physical Property Determination
The following are generalized experimental protocols for determining the key physical properties of esters like 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate.
Melting Point Determination
The melting point of a solid ester can be determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
For liquid esters, the boiling point can be determined by distillation or using a micro-method.
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Distillation Method: A simple distillation apparatus is set up with a small quantity of the liquid ester in the distilling flask along with boiling chips. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.
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Micro Boiling Point Determination (Thiele Tube): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. As the temperature rises, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.
Density Determination
The density of a liquid ester can be determined using a pycnometer or a hydrometer.
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Pycnometer Method: A pycnometer of a known volume is weighed empty and then weighed again when filled with the liquid ester at a specific temperature. The density is calculated by dividing the mass of the ester by the volume of the pycnometer.
Solubility Determination
The solubility of an ester in various solvents can be determined qualitatively and quantitatively.
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Qualitative Assessment: A small amount of the ester is added to a test tube containing the solvent of interest (e.g., water, ethanol, acetone). The mixture is agitated, and the solubility is observed (e.g., soluble, partially soluble, insoluble).
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Quantitative Assessment: A saturated solution of the ester is prepared in a specific solvent at a given temperature. A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.
Application in Drug Discovery Workflow
While no specific signaling pathway involving 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate has been identified in the literature, its structural motifs are common in pharmaceutical development. The following diagram illustrates a general workflow where N-Boc protected piperidine derivatives are utilized as chiral building blocks in the synthesis of potential drug candidates.
Caption: General workflow for using N-Boc piperidine esters in drug discovery.
Conclusion
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate is a potentially valuable chiral building block for synthetic and medicinal chemistry. However, a significant gap exists in the publicly available, experimentally determined physical property data for this specific compound. The information provided for structurally related molecules can serve as a useful estimation for researchers. The generalized experimental protocols outlined in this guide provide a framework for determining these properties should the compound become more widely available. The provided workflow diagram illustrates the common utility of such N-Boc protected piperidine derivatives in the broader context of drug discovery and development. Further research is warranted to fully characterize this compound and explore its potential applications.
